N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
Description
The compound N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a heterocyclic molecule featuring a benzamide core linked to a 1,3,4-thiadiazole moiety via a sulfanyl-methylcarbamoyl bridge and an indole-ethyl spacer.
Properties
IUPAC Name |
N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c1-15-25-26-22(31-15)24-20(28)14-30-19-13-27(18-10-6-5-9-17(18)19)12-11-23-21(29)16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,23,29)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGUPYMOUXMLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Synthesis of the indole moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling reactions: The thiadiazole and indole intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The indole and benzamide groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula C₂₃H₂₂N₄O₂S₂.
Key Observations:
- Thiadiazole vs.
- Substituent Effects: The 5-methyl group on the thiadiazole ring (target compound) may improve metabolic stability compared to 5-amino () or ethylsulfanyl () derivatives .
- Indole vs.
Q & A
What analytical techniques are recommended to confirm the structural identity of this compound?
Level: Basic
Answer:
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for structural elucidation.
- 1H/13C NMR identifies proton and carbon environments, confirming functional groups like the thiadiazole ring, indole moiety, and benzamide linkage. For example, aromatic protons in the indole and benzamide regions appear as distinct multiplet signals .
- HRMS validates the molecular formula by matching the observed mass-to-charge ratio with the theoretical value, ensuring purity and correct synthesis .
Methodological Tip: Use deuterated solvents (e.g., DMSO-d6) for NMR and calibrate MS instruments with standard reference compounds to minimize artifacts.
How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Level: Advanced
Answer:
Yield optimization requires systematic variation of reaction parameters:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the thiadiazole sulfur atom .
- Temperature Control: Maintain 60–80°C during coupling steps to balance reactivity and side-product formation .
- Catalysts: Use coupling agents like EDCI/HOBt for amide bond formation, improving efficiency .
Data Monitoring: Track reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting stoichiometry if intermediates persist .
Which biological activities are associated with the thiadiazole core in this compound?
Level: Basic
Answer:
Thiadiazole derivatives exhibit:
- Antimicrobial Activity: Disruption of bacterial cell wall synthesis via sulfhydryl group interactions .
- Anticancer Potential: Inhibition of tyrosine kinases or topoisomerases, as seen in structurally similar compounds .
- Enzyme Modulation: The sulfanyl (-S-) linkage may act as a Michael acceptor, covalently modifying catalytic cysteine residues in target enzymes .
How can discrepancies in enzyme inhibition data across studies be resolved?
Level: Advanced
Answer:
Contradictions in activity data often arise from:
- Assay Conditions: Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme conformations. Standardize buffer systems and include positive controls (e.g., staurosporine for kinases) .
- Target Isoforms: Test selectivity across enzyme isoforms (e.g., EGFR vs. HER2 kinases) using isoform-specific inhibitors .
- Compound Stability: Perform stability assays in assay buffers to rule out degradation artifacts .
What functional groups in this compound are critical for its reactivity?
Level: Basic
Answer:
Key groups include:
- Thiadiazole Ring: The sulfur and nitrogen atoms enable π-π stacking with aromatic residues in enzyme active sites .
- Sulfanyl (-S-) Linkage: Participates in nucleophilic substitution or redox reactions, influencing pharmacokinetics .
- Benzamide Moiety: Acts as a hydrogen bond donor/acceptor, enhancing target binding affinity .
How can computational modeling predict this compound’s interaction with tyrosine kinases?
Level: Advanced
Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding poses in kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to the hinge region (e.g., Met793 in EGFR) .
- Molecular Dynamics (MD): Run 100-ns MD simulations to assess binding stability and identify critical residue interactions (e.g., hydrophobic contacts with phenylalanine residues) .
- Free Energy Calculations: Apply MM-GBSA to estimate binding free energy, correlating with experimental IC50 values .
What strategies mitigate solubility challenges during in vitro testing?
Level: Advanced
Answer:
- Co-Solvents: Use DMSO (≤1% v/v) to dissolve the compound, then dilute into aqueous buffers to avoid precipitation .
- Prodrug Design: Modify the benzamide group with hydrophilic substituents (e.g., -OH or -COOH) to enhance aqueous solubility .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
How does the indole moiety influence this compound’s pharmacological profile?
Level: Advanced
Answer:
The indole group:
- Enhances Blood-Brain Barrier (BBB) Penetration: Its lipophilic nature facilitates CNS targeting, relevant for neurotherapeutic studies .
- Modulates Serotonergic Activity: Structural analogs interact with 5-HT receptors, suggesting potential off-target effects that require selectivity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
